molecular formula C9H15BClNO2 B8084953 (2-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

(2-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Cat. No.: B8084953
M. Wt: 215.49 g/mol
InChI Key: SRQXGZOLJSYKCQ-UHFFFAOYSA-N
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Description

(2-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is a boronic acid derivative with the molecular formula C9H15BClNO2. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride typically involves the reaction of 2-bromobenzylamine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, alcohols, and substituted aromatic compounds .

Scientific Research Applications

(2-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules and as a building block in drug discovery.

    Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of boron-containing drugs.

    Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride involves its ability to form stable complexes with diols and other nucleophiles. This property is exploited in various chemical reactions, including cross-coupling reactions, where the boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Properties

IUPAC Name

[2-[(dimethylamino)methyl]phenyl]boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO2.ClH/c1-11(2)7-8-5-3-4-6-9(8)10(12)13;/h3-6,12-13H,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQXGZOLJSYKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN(C)C)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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